

Spectroscopic Analysis of 4-Nitro Propofol: An In-depth Technical Guide

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Compound of Interest

Compound Name: **4-Nitro Propofol**

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Abstract

This technical guide provides a comprehensive examination of the core spectroscopic techniques for the characterization of **4-Nitro Propofol** (4-Nitro-2,6-diisopropylphenol), a key intermediate in the synthesis of Propofol metabolites.^{[1][2]} As a compound of significant interest in pharmaceutical development and toxicology, rigorous structural elucidation and purity assessment are paramount. This document offers a detailed exploration of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) as applied to **4-Nitro Propofol**. Each section is designed to provide not only procedural steps but also the underlying scientific rationale for experimental choices, ensuring a deep, actionable understanding for the practicing scientist. The guide includes detailed experimental protocols, data interpretation guidelines with predicted spectral values, and illustrative diagrams to facilitate a thorough spectroscopic analysis.

Introduction: The Imperative for Spectroscopic Characterization

4-Nitro Propofol, with the systematic IUPAC name 4-nitro-2,6-di(propan-2-yl)phenol, is a critical molecule in the landscape of anesthetic drug development and metabolism studies.^{[1][3]} Its chemical structure, featuring a phenol ring substituted with a nitro group and two bulky

isopropyl groups, presents a unique analytical challenge. The precise arrangement and electronic nature of these functional groups dictate the molecule's chemical behavior and its progression through metabolic pathways.

In the rigorous environment of drug development, absolute certainty of a molecule's identity and purity is non-negotiable. Spectroscopic analysis provides the foundational data for this certainty. It is not merely a qualitative check but a quantitative and structural deep-dive that informs every subsequent stage of research, from reaction monitoring to final product formulation. This guide is structured to empower the researcher with the "why" behind the "how," fostering a level of expertise that transcends rote protocol execution.

Below is a representation of the molecular structure of **4-Nitro Propofol**.

Caption: Molecular structure of **4-Nitro Propofol** (4-nitro-2,6-di(propan-2-yl)phenol).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. For **4-Nitro Propofol**, NMR provides unambiguous evidence for the connectivity of the atoms and the symmetry of the molecule.

Expertise & Experience: The Rationale Behind NMR Experimental Design

The choice of deuterated solvent is critical. While chloroform-d (CDCl_3) is a common choice for its excellent solubilizing properties for many organic compounds, dimethyl sulfoxide-d₆ (DMSO-d_6) is often preferred for phenols. The acidic phenolic proton of **4-Nitro Propofol** is more likely to be observed as a distinct, albeit sometimes broad, signal in DMSO-d_6 due to its ability to disrupt intermolecular hydrogen bonding and its slower exchange rate with residual water. For routine structural confirmation, CDCl_3 is often sufficient.

The magnetic field strength of the NMR spectrometer (e.g., 400 MHz or higher) directly impacts spectral dispersion. For a molecule like **4-Nitro Propofol** with overlapping signals in the aromatic region, a higher field strength is advantageous for resolving complex splitting patterns.

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation:
 - Accurately weigh 5-10 mg of **4-Nitro Propofol**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry vial.[4]
 - Transfer the solution to a 5 mm NMR tube.
 - For quantitative NMR (qNMR), a calibrated internal standard would be added at this stage.
- Instrumentation and Data Acquisition:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Shim the magnetic field to achieve optimal homogeneity.
 - For ^1H NMR, acquire the spectrum using standard parameters. Typically, 8-16 scans are sufficient for a sample of this concentration.
 - For ^{13}C NMR, a proton-decoupled experiment is standard to simplify the spectrum to a series of singlets, one for each unique carbon environment.[5] Due to the lower natural abundance of ^{13}C , a greater number of scans will be required.

Data Interpretation: Predicted Spectra

The symmetry of **4-Nitro Propofol** (a C_2V point group, ignoring the hydroxyl proton and nitro group orientation) simplifies the expected NMR spectra.

^1H NMR (Predicted in CDCl_3 , 400 MHz):

- Aromatic Protons (H-3, H-5): Due to the symmetrical substitution, these two protons are chemically equivalent. They are expected to appear as a singlet in the downfield region, likely between δ 7.5-8.0 ppm. The electron-withdrawing nitro group strongly deshields these protons.

- Phenolic Proton (-OH): This proton will likely appear as a broad singlet. Its chemical shift is highly dependent on concentration and solvent, but a range of δ 5-7 ppm is a reasonable expectation in CDCl_3 . In DMSO-d_6 , it would appear further downfield, potentially around δ 9-11 ppm.[6]
- Isopropyl Methine Protons (-CH): The two isopropyl groups are equivalent by symmetry. The two methine protons are also equivalent. They will appear as a septet due to coupling with the six methyl protons on each isopropyl group. The expected chemical shift is in the range of δ 3.0-3.5 ppm.
- Isopropyl Methyl Protons (-CH₃): The four methyl groups are equivalent, and the twelve protons will appear as a doublet, coupled to the methine proton. The expected chemical shift is around δ 1.2-1.4 ppm.

¹³C NMR (Predicted in CDCl_3 , 101 MHz):

Due to the molecule's symmetry, only six distinct carbon signals are expected.

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Rationale
C1 (C-OH)	155-160	The carbon attached to the hydroxyl group is significantly deshielded.
C2, C6 (C-isopropyl)	135-140	These carbons are substituted with isopropyl groups.
C3, C5 (C-H)	120-125	Aromatic carbons bearing a hydrogen atom.
C4 (C-NO ₂)	140-145	The carbon attached to the electron-withdrawing nitro group is deshielded.
Isopropyl Methine (CH)	25-30	The methine carbon of the isopropyl group.
Isopropyl Methyl (CH ₃)	20-25	The methyl carbons of the isopropyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for the identification of functional groups within a molecule. For **4-Nitro Propofol**, IR spectroscopy provides clear evidence for the presence of the hydroxyl, nitro, and aromatic moieties.

Expertise & Experience: Causality in Sample Preparation

The choice of sampling technique—Potassium Bromide (KBr) pellet, Nujol mull, or attenuated total reflectance (ATR)—depends on the physical state of the sample and the desired information. For a solid sample like **4-Nitro Propofol**, a KBr pellet is often used to obtain a high-quality spectrum free from solvent interference.^[1] It is crucial to ensure the KBr is completely dry to avoid a broad O-H absorption from water, which could obscure the phenolic O-H stretch.

Experimental Protocol: FTIR Spectroscopy

- Sample Preparation (KBr Pellet):
 - Grind a small amount (1-2 mg) of **4-Nitro Propofol** with approximately 100-200 mg of dry, spectroscopic grade KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire the sample spectrum, typically over a range of 4000 to 400 cm^{-1} .

Data Interpretation: Expected Absorption Bands

The IR spectrum of **4-Nitro Propofol** will be a composite of the characteristic absorptions of its functional groups.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group	Expected Intensity
3200-3600	O-H stretch	Phenolic -OH	Strong, broad
3100-3000	C-H stretch	Aromatic C-H	Medium
2970-2870	C-H stretch	Aliphatic C-H (isopropyl)	Strong
1590, 1470	C=C stretch	Aromatic ring	Medium-Strong
1550-1475	N-O asymmetric stretch	Nitro (-NO ₂)	Strong
1360-1290	N-O symmetric stretch	Nitro (-NO ₂)	Strong
1260-1000	C-O stretch	Phenolic C-O	Strong
800-600	C-H out-of-plane bend	Aromatic C-H	Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the nitrophenolic system in **4-Nitro Propofol**.

Expertise & Experience: The Influence of Solvent and pH

The UV-Vis spectrum of a phenol is highly sensitive to the solvent and the pH of the solution. In a polar protic solvent like ethanol or methanol, the fine vibrational structure of the absorption bands may be lost. The position of the absorption maximum (λ_{max}) can also shift depending on solvent polarity.

Crucially, the deprotonation of the phenolic hydroxyl group in a basic solution to form the phenolate anion results in a significant bathochromic (red) shift of the λ_{max} . This is due to the increased electron-donating ability of the negatively charged oxygen, which extends the conjugation of the system. This pH-dependent shift is a key diagnostic feature for phenols.

Experimental Protocol: UV-Vis Spectroscopy

- Sample Preparation:

- Prepare a stock solution of **4-Nitro Propofol** of a known concentration in a UV-grade solvent (e.g., ethanol or methanol).
- Prepare a series of dilutions from the stock solution to determine an optimal concentration that gives an absorbance reading between 0.1 and 1.0.
- To observe the effect of pH, prepare a solution in a neutral buffer and another in a basic buffer (e.g., pH 10).

- Data Acquisition:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Record a baseline spectrum with the cuvettes filled with the solvent.
 - Record the spectrum of the sample solution over a range of approximately 200-500 nm.

Data Interpretation: Expected Absorption Maxima

Based on the structure of **4-Nitro Propofol** and data from similar nitrophenols, the following absorptions are expected:

Condition	Expected λ_{max} (nm)	Electronic Transition	Rationale
Neutral (e.g., in Ethanol)	~320-340	$\pi \rightarrow \pi$	This transition is characteristic of the nitrophenol chromophore. [2]
Basic (e.g., pH 10)	~390-410	$\pi \rightarrow \pi$	The formation of the phenolate anion leads to a significant red shift. [2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation and identification.

Expertise & Experience: Ionization Technique Selection

The choice of ionization technique is critical for obtaining a meaningful mass spectrum. Electron Ionization (EI) is a high-energy technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. However, the molecular ion peak may be weak or absent. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are softer ionization techniques that are more likely to produce an abundant ion corresponding to the protonated ($[M+H]^+$) or deprotonated ($[M-H]^-$) molecule, thus providing clear molecular weight information. For a molecule like **4-Nitro Propofol**, ESI or APCI in negative ion mode is often preferred to generate a stable $[M-H]^-$ ion.

Experimental Protocol: Mass Spectrometry

- Sample Preparation:
 - Prepare a dilute solution of **4-Nitro Propofol** in a suitable solvent (e.g., methanol or acetonitrile).
 - The concentration should be in the low $\mu\text{g/mL}$ to ng/mL range, depending on the sensitivity of the instrument.
- Data Acquisition (ESI-MS):
 - Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS).
 - Acquire the mass spectrum in both positive and negative ion modes.
 - For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the $[M-H]^-$ ion and subjecting it to collision-induced dissociation (CID) to observe its fragmentation pattern.

Data Interpretation: Expected Fragmentation Pattern

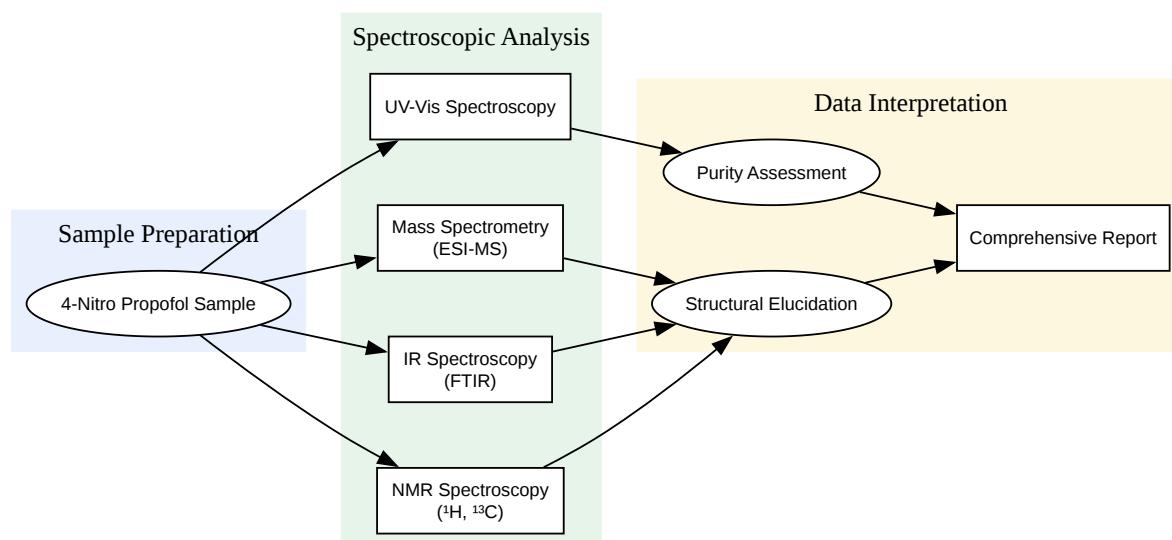
The molecular weight of **4-Nitro Propofol** ($\text{C}_{12}\text{H}_{17}\text{NO}_3$) is 223.27 g/mol .[\[1\]](#)[\[3\]](#)

Negative Ion Mode (ESI-MS):

- Parent Ion: An intense peak at m/z 222, corresponding to the deprotonated molecule $[M-H]^-$, is expected.
- Fragmentation: The fragmentation of the $[M-H]^-$ ion of propofol is known to involve the loss of a methyl radical followed by a hydrogen radical from an isopropyl group. A similar fragmentation pattern might be expected for **4-Nitro Propofol**.

m/z (Predicted)	Proposed Fragment	Notes
222	$[M-H]^-$	Deprotonated molecular ion.
207	$[M-H-CH_3]^-$	Loss of a methyl radical from an isopropyl group.
177	$[M-H-NO_2]^-$	Loss of the nitro group.

The following diagram illustrates the general workflow for the spectroscopic analysis of **4-Nitro Propofol**.



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Caption: General workflow for the comprehensive spectroscopic analysis of **4-Nitro Propofol**.

Conclusion: A Self-Validating Analytical Approach

The spectroscopic techniques detailed in this guide form a self-validating system for the comprehensive analysis of **4-Nitro Propofol**. Each method provides a unique and complementary piece of the structural puzzle. NMR spectroscopy defines the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, UV-Vis spectroscopy probes the electronic structure, and mass spectrometry verifies the molecular weight and fragmentation patterns. By integrating the data from these orthogonal techniques, a scientist can achieve a high degree of confidence in the identity and purity of **4-Nitro Propofol**, a critical requirement for its use in research and development.

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